molecular formula C10H11NO3 B1422755 N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide CAS No. 1203954-92-0

N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide

Cat. No.: B1422755
CAS No.: 1203954-92-0
M. Wt: 193.2 g/mol
InChI Key: JQFWIUGJNDZNSJ-UHFFFAOYSA-N
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Description

“N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide” is a chemical compound with the CAS Number: 1203954-92-0. It has a linear formula of C10H11NO3 . The compound has a molecular weight of 193.2 .


Synthesis Analysis

There is a paper that discusses the synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide derivatives as PARP1 inhibitors . The paper mentions that compound 4 (2,3-dihydro-1,4-benzodioxine-5-carboxamide) was selected as a lead and was subjected to further chemical modifications, involving analogue synthesis and scaffold hopping .


Molecular Structure Analysis

The IUPAC name of the compound is this compound . The InChI code is 1S/C10H11NO3/c1-11-10(12)7-3-2-4-8-9(7)14-6-5-13-8/h2-4H,5-6H2,1H3,(H,11,12) .

Scientific Research Applications

Synthesis and Derivative Development

  • Synthesis of Derivatives : N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a key intermediate in synthesizing various derivatives with potential therapeutic applications. Studies have explored the synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethylene-1,4-benzodioxin-2(3H)-one derivatives using 1,4-benzodioxin-2-carboxylic esters or carboxamides, indicating their potential as precursors to therapeutically significant compounds (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).

Pharmaceutical Development

  • Antibacterial and Anti-inflammatory Potential : Research has been conducted on synthesizing new sulfonamides bearing the 1,4-benzodioxin ring. These compounds showed promising antibacterial potential and were suggested as therapeutic agents for inflammatory ailments (Abbasi, Rehman, Siddiqui, Sheeza, Nazir, Ahmad, Malik, & Shah, 2017).
  • Enantiospecific Synthesis : Enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, derived from this compound, have been identified as valuable for the enantiospecific synthesis of therapeutic agents, emphasizing the importance of optically pure forms of these enantiomers in pharmaceutical applications (Mishra, Kaur, Sharma, & Jolly, 2016).

Biological Activity Studies

  • Insecticidal Activity : Some derivatives of this compound, specifically pyrazole amide derivatives, have shown promising insecticidal activity, particularly against Helicoverpa armigera (cotton bollworm), highlighting its potential use in agricultural pest control (Deng, Zhang, Hu, Yin, Liang, & Yang, 2016).

Drug Discovery

  • PARP1 Inhibition for Cancer Treatment : In the context of cancer treatment, compounds derived from this compound have been investigated as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), an important target in cancer therapeutics. These compounds exhibit significant inhibitory activity against PARP1, suggesting their potential in developing anticancer drugs (Shao, Pak, Velagapudi, Gobbooru, Kommaraju, Low, Subramaniam, Pathak, & Talele, 2020).

Mechanism of Action

The compound has been identified as a potential inhibitor of PARP1, a widely explored anticancer drug target . PARP1 plays an important role in single-strand DNA break repair processes .

Safety and Hazards

The Material Safety Data Sheet (MSDS) for the compound can be found online . It is recommended to handle the compound with appropriate personal protective equipment and ensure adequate ventilation .

Properties

IUPAC Name

N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-11-10(12)7-3-2-4-8-9(7)14-6-5-13-8/h2-4H,5-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFWIUGJNDZNSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C2C(=CC=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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